Lipophilicity (LogP) as a Surrogate for Membrane Permeability and Bioavailability: A Comparison with Non-Fluorinated Phenols
The introduction of a trifluoromethyl group is a well-established strategy to increase lipophilicity, which often correlates with enhanced membrane permeability and oral bioavailability in drug candidates. For 2-Methyl-3-(trifluoromethyl)phenol, the computed XLogP3-AA is 2.8 [1]. This is significantly higher than that of its non-fluorinated analog, 2,3-dimethylphenol, which has a computed XLogP3-AA of 2.2 [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 2,3-dimethylphenol (XLogP3-AA = 2.2) |
| Quantified Difference | Δ = +0.6 (27% increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity (LogP) suggests improved passive diffusion across biological membranes, a critical property for an intermediate intended for pharmaceutical or agrochemical active ingredient synthesis.
- [1] PubChem. (2024). Compound Summary for CID 20111698: 2-Methyl-3-(trifluoromethyl)phenol – Computed Properties. View Source
- [2] PubChem. (2024). Compound Summary for CID 10686: 2,3-Dimethylphenol – Computed Properties. View Source
